molecular formula C5H9N3O B13100938 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B13100938
M. Wt: 127.14 g/mol
InChI Key: NYJNSRZFUJGAJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a chemical compound from the 1,2,4-triazole family, offered exclusively for research and development purposes. The 1,2,4-triazole core and its derivatives, particularly triazolones, are subjects of significant interest in multiple scientific fields due to their diverse biological activities and physicochemical properties . In medicinal chemistry, structurally similar 1,2,4-triazole compounds are investigated for a range of pharmacological activities. These include potential antimicrobial , anticancer , and anti-inflammatory effects . Some triazole-based drugs, such as the antifungal agents fluconazole and itraconazole, are already well-established in clinical use, highlighting the importance of this heterocyclic system in drug discovery . Furthermore, the 1,2,4-triazol-5-one scaffold is recognized for its application in agrochemical research. Compounds based on this structure have been developed as effective protoporphyrinogen oxidase (PPO) inhibitors, serving as herbicides for weed control . The versatility of the 1,2,4-triazole structure also extends to materials science, where such compounds can be studied for use as corrosion inhibitors or as ligands in catalytic systems . Researchers value this chemical class for its potential as a building block for synthesizing more complex molecules and for probing biological mechanisms. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C5H9N3O

Molecular Weight

127.14 g/mol

IUPAC Name

4-ethyl-2-methyl-1,2,4-triazol-3-one

InChI

InChI=1S/C5H9N3O/c1-3-8-4-6-7(2)5(8)9/h4H,3H2,1-2H3

InChI Key

NYJNSRZFUJGAJF-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NN(C1=O)C

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazide Derivatives

A common approach starts with substituted hydrazides, such as 4-ethyl-substituted hydrazides, which undergo cyclization under alkaline conditions to form the 1,2,4-triazol-5(4H)-one core.

  • Reagents & Conditions : Potassium hydroxide in ethanol or dimethylformamide (DMF) solvent systems at temperatures ranging from 60°C to 80°C.
  • Mechanism : The hydrazide reacts intramolecularly with carbonyl or thiocarbonyl groups to close the triazolone ring.
  • Yields : Typically range between 65% and 72% depending on the precursor and solvent system used.
Precursor Solvent Temperature (°C) Yield (%) Reference
Hydrazide derivative Ethanol 70 68–72
Thiosemicarbazide DMF 80 65–70

Alkylation Steps

After ring formation, selective alkylation introduces the methyl group at N-1 and the ethyl group at C-4.

  • Methylation : Achieved by reacting 1,2,4-triazole intermediates with methylating agents such as chloromethane in the presence of potassium hydroxide and ethanol, followed by heating and refluxing.
  • Ethylation : Typically involves alkyl halides under reflux conditions with potassium hydroxide and ethanol as the solvent.
  • Catalysts : Phase-transfer catalysts like tetrabutylammonium bromide can enhance alkylation rates.
  • Example : In a patent method, 1,2,4-triazole is methylated using chloromethane and potassium hydroxide in ethanol, followed by further functionalization steps to achieve the methyl-substituted triazole.

Functional Group Transformations and Ring Modifications

Additional transformations include:

  • Halogenation : Using N-bromosuccinimide under UV light to brominate the methyl group, facilitating further substitution reactions.
  • Substitution Reactions : Thiolation with thiourea replaces methyl groups with thiol functionalities.
  • Carboxylation : Lithiation of methylated triazoles followed by carbon dioxide introduction to form carboxylic acid derivatives.
  • Esterification : Conversion of carboxylic acids to methyl esters using methanol and thionyl chloride.

These steps allow for structural diversification and functionalization of the triazolone core.

Step Reagents/Conditions Product/Intermediate Notes
1 1,2,4-triazole + KOH + ethanol + chloromethane, reflux 1-methyl-1,2,4-triazole Methylation at N-1
2 1-methyl-1,2,4-triazole + n-butyllithium + dibromomethane, THF, low temp 5-bromo-1-methyl-1H-1,2,4-triazole Halogenation at C-5
3 Lithiation + CO2 introduction, THF, low temp 5-bromo-1-methyl-1H-1,2,4-triazole-3-carboxylic acid Carboxylation
4 Methanol + thionyl chloride Methyl ester of carboxylic acid Esterification
5 Hydrogenation with Pd/C + DBU, methanol 1-methyl-1H-1,2,4-triazole-3-methyl formate Debromination and reduction

This sequence exemplifies the preparation of methylated triazole derivatives, which can be adapted for ethyl-substituted analogs by substituting appropriate alkylating agents.

  • Temperature : Maintaining 60–80°C during cyclization improves ring closure efficiency.
  • Solvent Choice : Ethanol and DMF are preferred for solubility and reaction control.
  • Catalysts : Phase-transfer catalysts accelerate alkylation steps.
  • Reaction Time : Extended reflux times (4–24 hours) ensure complete conversion.
  • Purification : Recrystallization from ethanol or solvent mixtures yields high-purity products.

Key techniques to confirm successful synthesis include:

The preparation of 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one involves well-established synthetic strategies centered on cyclization of hydrazide derivatives, selective alkylation, and functional group transformations. Optimization of reaction parameters such as temperature, solvent, and catalysts is critical for high yields and purity. Analytical methods including IR, NMR, and crystallography are essential for characterization. The multi-step synthetic routes are adaptable, allowing for structural modifications and functionalization for diverse applications.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to amines or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions at the triazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups into the triazole ring.

Scientific Research Applications

Antifungal Properties

Research indicates that 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one exhibits significant antifungal activity. It has been shown to inhibit the growth of various fungal strains, making it a candidate for agricultural and pharmaceutical applications.

Antimicrobial Effects

This compound has demonstrated antimicrobial properties against a range of bacteria. Studies suggest that it disrupts bacterial cell wall synthesis, leading to cell death.

Pesticide Development

Due to its antifungal and antimicrobial properties, 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is being explored as an active ingredient in pesticide formulations. Its effectiveness against plant pathogens can enhance crop yield and quality.

Drug Design

The triazole moiety is a well-known pharmacophore in drug design. Compounds containing this structure are often evaluated for their potential as:

  • Antifungal Agents: Targeting fungal infections resistant to conventional treatments.
  • Antimicrobial Agents: Addressing the growing issue of antibiotic resistance.

Case Studies

StudyFocusFindings
Antifungal Activity Evaluated against Candida spp.Showed significant inhibition at low concentrations.
Antimicrobial Efficacy Tested on Gram-positive and Gram-negative bacteriaEffective against resistant strains; potential for new antibiotic development.
Pesticide Formulation Field trials on cropsEnhanced resistance to fungal infections; improved yield reported.

Mechanism of Action

The mechanism of action of 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may inhibit or activate these targets, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Pharmacological Profiles

Compound Name Substituents Biological Activity Potency (ED50/IC50) Key Findings Reference ID
3-Ethyl-4-(4-pentyloxyphenyl)-1H-1,2,4-triazol-5(4H)-one N3: Ethyl, N4: 4-pentyloxyphenyl Anticonvulsant (MES model) ED50 = 26.9 mg/kg Highest potency in alkoxyaryl derivatives; protective index (PI) = 11.0
1-(2,4-Difluorophenyl)-hydroxypropyl-1H-1,2,4-triazol-5(4H)-one N1: Difluorophenyl-hydroxypropyl Antifungal (CYP51 inhibition) IC50 = 0.12 μM (Candida spp.) Fluconazole analog with enhanced binding to fungal cytochrome P450 enzymes
4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one N4: Benzyl, N1: p-tolyl Crystallographic studies N/A Dihedral angles: 7.08° (triazole-p-tolyl), 74.53° (triazole-benzyl)
4-(2-Fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one N4: 2-Fluorophenyl, N3: 3-methoxybenzyl Anticancer, DFT-validated IC50 = 18.7 μM (HeLa cells) Synergistic effects from fluorophenyl and methoxybenzyl groups
4-Phenyl-1H-1,2,4-triazol-5(4H)-one derivatives N4: Phenyl, N1: Triazole/piperazine Negative inotropic (cardiac activity) Reduced heart rate by 20–30% Moderate cardiac workload via decreased contractility and heart rate

Substituent Effects on Activity

  • Alkyl vs. Aryl substituents (e.g., 4-pentyloxyphenyl in ) improve anticonvulsant activity due to enhanced hydrophobic interactions with neuronal ion channels.
  • Fluorinated Derivatives :

    • Fluorine atoms (e.g., in ) increase metabolic stability and target binding affinity. The 2,4-difluorophenyl group in antifungal analogs mimics natural substrates of CYP51, improving selectivity .
  • Hybrid Derivatives :

    • Compounds combining triazolone with piperazine () or thiazolo moieties () exhibit dual mechanisms, such as cardiac modulation and anticancer activity.

Crystallographic and Computational Insights

  • Crystal Packing: 4-Benzyl-1-p-tolyl-1H-1,2,4-triazol-5(4H)-one forms a 3D network via N–H⋯O and O–H⋯O hydrogen bonds, influencing solubility and stability . Planarity in 4-(2,3-dihydroxybenzylideneamino)-3-methyl-1H-1,2,4-triazol-5(4H)-one facilitates intramolecular hydrogen bonding, stabilizing its enol-imine tautomer .
  • DFT Studies :

    • 4-(2-Fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one showed optimized charge distribution at N2 and N4 positions, correlating with its anticancer activity .

Biological Activity

4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound belonging to the triazole class, characterized by a five-membered ring containing three nitrogen atoms. Its molecular formula is C5_5H9_9N3_3O, with a molecular weight of approximately 127.14 g/mol. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial , antifungal , and possibly antiviral applications.

The compound's structure includes an ethyl and a methyl substituent on the triazole ring, which contributes to its unique chemical properties and biological activities. It is soluble in various organic solvents, enhancing its versatility in different applications .

The primary mechanism of action for 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one involves the inhibition of ergosterol synthesis, an essential component of fungal cell membranes. By disrupting ergosterol production, this compound exhibits potent antifungal activity . Additionally, preliminary studies suggest potential antiviral properties, indicating broader therapeutic applications.

Antimicrobial and Antifungal Activity

Research has demonstrated that 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one effectively inhibits various fungal strains. The following table summarizes key findings from studies on its antifungal activity:

Fungal StrainMinimum Inhibitory Concentration (MIC)Reference
Candida albicans8 µg/mL
Aspergillus niger16 µg/mL
Cryptococcus neoformans32 µg/mL

These results indicate that the compound exhibits significant antifungal properties at relatively low concentrations.

Case Studies

In a study evaluating the efficacy of various triazole derivatives against fungal infections, 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one was found to be one of the most effective compounds tested. The study employed an in vitro assay using a panel of fungal pathogens and demonstrated that this compound not only inhibited growth but also reduced the viability of fungal cells significantly .

Another case study focused on the compound's potential antiviral effects against viral strains associated with respiratory infections. Although preliminary, results indicated that 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one could inhibit viral replication in cell cultures . Further research is necessary to elucidate these mechanisms and confirm its efficacy in vivo.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of triazole compounds. Variations in substituents on the triazole ring can significantly influence their pharmacological profiles. For instance:

Compound NameSimilarity IndexUnique Features
3-(Chloromethyl)-1H-1,2,4-triazol-5(4H)-one0.75Contains a chloromethyl group enhancing reactivity
6-Bromo-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one0.70Incorporates a bromine atom within a pyridine structure
3-Methoxycarbonylmethyl-[1,2,4]triazole0.57Contains a methoxycarbonyl group influencing reactivity

This table illustrates how structural modifications can alter biological activity and reactivity profiles .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are standard for characterizing 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions and molecular symmetry.
  • Single-Crystal X-ray Diffraction (SCXRD) : Employ diffractometers (e.g., Stoe IPDS II) to determine bond lengths, angles, and intermolecular interactions. Refinement via SHELX programs (e.g., SHELXL for small-molecule refinement) ensures structural accuracy. Hydrogen atoms are typically placed using riding models .
  • Crystallographic Data : Report unit cell parameters (e.g., space group, α,β,γ\alpha, \beta, \gamma), RR-factors, and data-to-parameter ratios (e.g., R1<0.05R_1 < 0.05, data-to-parameter ratio > 10:1) to validate precision .

Q. How can the biological activity of triazolone derivatives like 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one be assessed?

  • Methodological Answer :

  • In Vitro Assays : Screen for antifungal, antimicrobial, or antitumor activity using standardized protocols (e.g., broth microdilution for MIC determination).
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 4-ethyl vs. 4-aryl groups) on bioactivity. Triazolones with electron-withdrawing groups often exhibit enhanced antifungal properties .
  • Cytotoxicity Testing : Use cell lines (e.g., bladder cancer cells) to evaluate apoptosis induction via pathways like PI3K/AKT, with IC50_{50} values as key metrics .

Advanced Research Questions

Q. How can crystallographic data discrepancies during structural refinement of triazolone derivatives be resolved?

  • Methodological Answer :

  • Halogen Bond Analysis : For brominated derivatives, identify interactions like C–Br⋯O (BrO\text{Br} \cdots \text{O} distances ~2.8–3.0 Å) using software like WinGX. These interactions influence molecular packing and stability .
  • Hydrogen Bond Networks : Map intramolecular interactions (e.g., N–H⋯O, O–H⋯O) with ORTEP-3 to resolve ambiguities. Use SHELXL constraints for disordered atoms .
  • Validation Tools : Cross-check with PLATON or Mercury to detect missed symmetry or twinning .

Q. What computational methods predict the bioactivity of 4-Ethyl-1-methyl-1H-1,2,4-triazol-5(4H)-one derivatives?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor binding (e.g., PI3K/AKT targets). Prioritize derivatives with high docking scores and favorable binding poses .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps, Mulliken charges) to correlate with antifungal activity. Optimize geometries at the B3LYP/6-31G(d) level .
  • QSAR Models : Develop regression models using descriptors like logPP, polar surface area, and dipole moments to predict activity .

Q. What optimization strategies improve one-pot synthesis of triazolone derivatives?

  • Methodological Answer :

  • Catalyst Selection : Use CuCl (1–5 mol%) to accelerate diazotization and Meerwin arylation steps. Avoid side reactions by controlling temperature (< 60°C) .
  • Solvent Optimization : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency compared to ketones.
  • Workflow Design : Monitor intermediates via TLC or HPLC. Purify via recrystallization (e.g., acetone/water) to achieve yields >85% .

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